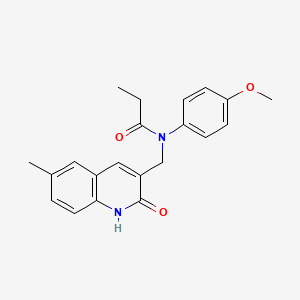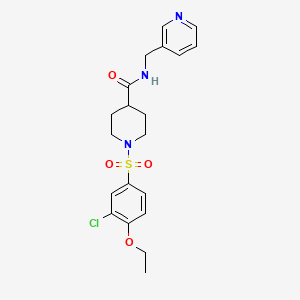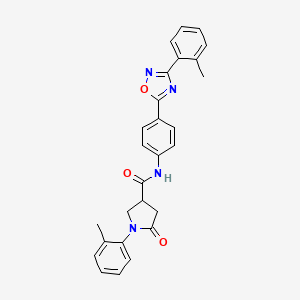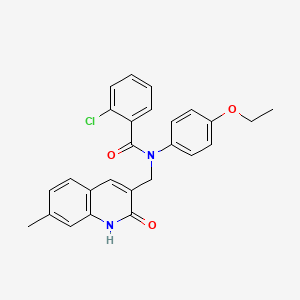
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-hydroxy-7-methoxyquinoline with N,N-dimethyl-3-aminobutan-1-ol in the presence of a coupling agent to form the intermediate. This intermediate is then reacted with N,N-dimethylbutyryl chloride to yield the final product.Molecular Structure Analysis
The molecular formula of this compound is C22H24N2O6 . The molecular weight is 412.442 g/mol . The InChI Key is HXKHVGXBVJWZCU-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-hydroxy-7-methoxyquinoline with N,N-dimethyl-3-aminobutan-1-ol to form an intermediate. This intermediate is then reacted with N,N-dimethylbutyryl chloride to yield the final product.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully known. The solubility of this compound in DMSO is unknown .Mechanism of Action
The exact mechanism of action of this compound is not fully understood, but it is believed to involve the activation of the innate immune system. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which can lead to the destruction of tumor vasculature and subsequent tumor necrosis.
Properties
IUPAC Name |
3,4-dimethoxy-N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-23(21(25)14-6-8-18(27-3)19(10-14)28-4)12-15-9-13-5-7-16(26-2)11-17(13)22-20(15)24/h5-11H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJNEZPVABAVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)





![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)




